

Unraveling the Potential of TRV045 in Epilepsy: A Technical Guide

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Compound of Interest

Compound Name: TRV045

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This technical guide provides an in-depth exploration of **TRV045**, a novel investigational compound, and its emerging potential in the treatment of epilepsy. **TRV045** is a selective sphingosine-1-phosphate receptor subtype 1 (S1P1) modulator being developed by Trevena, Inc.[1][2][3][4][5][6][7] Preclinical evidence suggests that its unique mechanism of action may offer a new therapeutic avenue for seizure control without the immunosuppressive effects associated with other S1P receptor modulators.[8][9] This document synthesizes the available preclinical and clinical data, details experimental methodologies, and visualizes key pathways to support further research and development in this promising area.

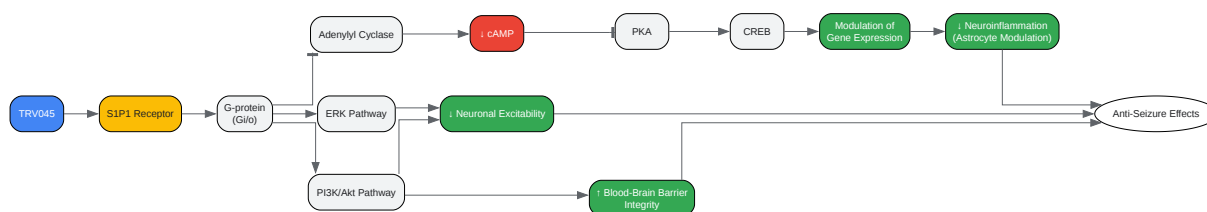
Core Mechanism of Action: Selective S1P1 Receptor Modulation

TRV045 is a novel, highly selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator.[1][3][4][5][6][7] S1P receptors are widely distributed throughout the body, including the central nervous system (CNS), where they are believed to play a crucial role in modulating neurotransmission and membrane excitability.[1][3][6][7][10] The therapeutic rationale for targeting S1P receptors in epilepsy is supported by studies with fingolimod, a non-selective S1P receptor modulator, which has demonstrated antiepileptogenic effects in rodent models.[8] However, fingolimod's utility is limited by its immunosuppressive effects.[8] **TRV045**'s high selectivity for the S1P1 receptor subtype may allow for targeted CNS effects while avoiding the

adverse effects associated with broader S1P receptor modulation, such as lymphopenia.[1][2][3][8][9]

A key differentiator of **TRV045** is its ability to provide sustained S1P1 receptor agonism without causing receptor desensitization or a reduction in receptor protein levels, a phenomenon observed with other S1P modulators like fingolimod.[1] This suggests that **TRV045** may offer a more durable therapeutic effect.[1] Furthermore, nonclinical studies have indicated that **TRV045** may exert anti-inflammatory effects on astrocytes, which are implicated in the pathogenesis of seizures and epilepsy.[3][7] This potential disease-modifying effect is a significant area of ongoing investigation.[3][4][7]

Signaling Pathway



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Proposed signaling pathway of **TRV045** in neuronal cells.

Preclinical Efficacy in Epilepsy Models

TRV045 has demonstrated anticonvulsant properties in a variety of established preclinical models of epilepsy through a collaboration with the NIH-supported Epilepsy Therapy Screening Program (ETSP).[1][2]

Quantitative Data Summary

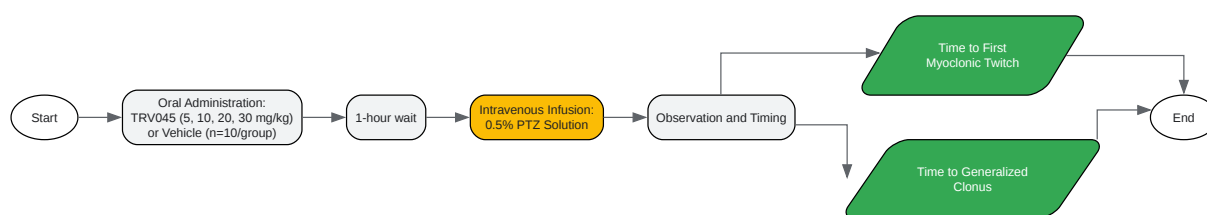
Experiment al Model	Species	Route of Administrat ion	Dose Range	Key Findings	Citation
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test	Mouse	Oral	5, 10, 20, 30 mg/kg	At 30 mg/kg, significantly increased time to first myoclonic twitch (31.6s vs 26.0s for vehicle, p=0.02) and a trend towards increased time to generalized clonus (33.9s vs 28.7s for vehicle, p=0.056).	[1]
Maximal Electroshock (MES) Model	Rat	Oral	30, 60 mg/kg	Demonstrate d seizure protection. A full dose- response was conducted to identify an ED50.	[1] [11]
Corneal- Kindled (CK) Mouse Model	Mouse	Oral	10, 15 mg/kg	Reduced seizures. A full dose- response was performed to identify an ED50.	[11]

Post-Kainic Acid Spontaneous Recurrent Seizures (post-KA SRS) Model	Rat	Intraperitoneal	Not specified	Reduced seizure burden.	[11]
Epileptogenesis Model	Rat	Not specified	Not specified	Did not show a statistically significant effect in preventing the development of epilepsy in a preliminary study.	[1]

Experimental Protocols

Intravenous Pentylentetrazol (ivPTZ) Seizure Threshold Test This model assesses a compound's ability to raise the threshold for seizure induction by the chemoconvulsant pentylentetrazol.

- Animals: Mice.
- Procedure:
 - Groups of ten mice were orally administered one of four doses of **TRV045** (5, 10, 20, or 30 mg/kg) or a vehicle.[\[1\]](#)
 - One hour after administration, a 0.5% solution of PTZ was infused intravenously.[\[1\]](#)
 - The time to the first myoclonic (whole-body) twitch and the time to generalized clonus (seizure) were recorded as the outcome measures.[\[1\]](#)



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Workflow for the intravenous pentylenetetrazol (ivPTZ) seizure threshold test.

Maximal Electroshock (MES) Model The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

- Animals: Male Sprague Dawley rats.[11]
- Procedure:
 - Rats (n=8 per group) were orally administered **TRV045** (30 or 60 mg/kg) or vehicle.[11]
 - At various time points (0.25 to 2 hours) post-dosing, a 60Hz alternating current of 150 mA was delivered for 0.2 seconds via corneal electrodes to determine the time of peak effect. [11]
 - Protection was defined as the abolition of the hindlimb tonic extensor component of the seizure.[11]
 - A full dose-response curve was generated by testing at the determined time of peak effect (0.5 to 1 hour).[11]

Corneal-Kindled (CK) Mouse Model This model is used to study focal seizures that evolve into generalized seizures, reflecting aspects of temporal lobe epilepsy.

- Animals: Male C57Bl/6 mice.[11]

- Procedure:
 - Mice were fully kindled to achieve five consecutive stage 5 seizures.[11]
 - 5-7 days after the last stimulation, mice (n=8 per group) were orally administered **TRV045** (10 or 15 mg/kg).[11]
 - Seizure activity was tested at 1 and 2 hours post-dose to determine the time of peak effect.[11]
 - A full dose-response was then conducted with testing at the identified time of peak effect (1 hour) to determine an ED50 dose.[11]

Clinical Evaluation and Safety Profile

TRV045 has completed a Phase 1 clinical study in healthy volunteers and has been explored in proof-of-concept studies.[3][4][5]

Phase 1 Study

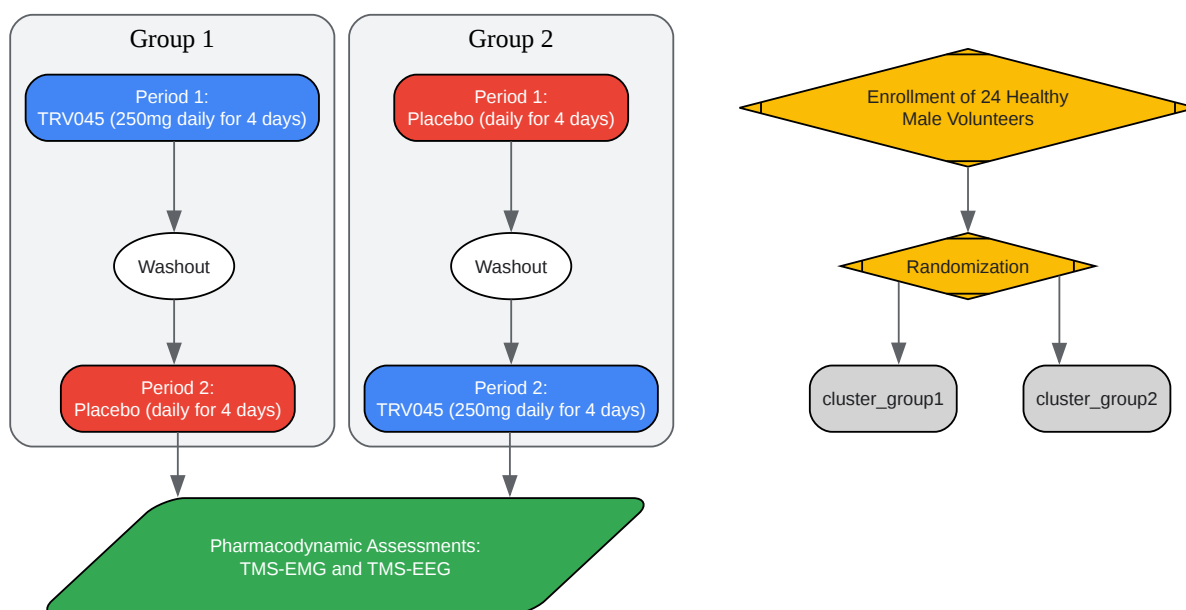
A three-part, randomized, double-blind, placebo-controlled Phase 1 study evaluated the safety, tolerability, and pharmacokinetics of orally administered **TRV045** in healthy volunteers.[3] The study demonstrated a favorable tolerability profile with no serious adverse events reported.[3] Notably, **TRV045** was not associated with lymphopenia, a common side effect of other S1P-targeted compounds.[3] The pharmacokinetic profile supports the potential for once-daily dosing.[3]

Proof-of-Concept Study: Cortical Excitability

To further investigate its CNS effects, a Phase 1 proof-of-concept study was initiated to evaluate the pharmacodynamic effects of **TRV045** on cortical excitability in healthy male adults.[4] This randomized, double-blind, placebo-controlled, two-way crossover study used Transcranial Magnetic Stimulation (TMS) combined with electromyography (EMG) and electroencephalography (EEG) to measure changes in brain function.[4][12]

- Design: 24 healthy male volunteers received either **TRV045** (250 mg) or a placebo once daily for four consecutive days, with a crossover to the other treatment.[4]

- Key Findings: The study showed that **TRV045** has CNS activity with evolving effects following repeated dosing.[12] There was a significant increase in alpha power with eyes open after a single dose, which increased after four days of dosing.[12] Less pronounced but significant effects were also seen in beta, gamma, and delta power after four days.[12] These findings support further investigation into the anti-epileptic potential of **TRV045**.[12]



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Crossover design of the **TRV045** proof-of-concept study on cortical excitability.

Future Directions and Conclusion

The preclinical and early clinical data for **TRV045** present a compelling case for its continued investigation as a novel treatment for epilepsy. Its selective S1P1 receptor modulation, sustained agonism without receptor desensitization, and favorable safety profile, particularly the absence of lymphopenia, distinguish it from other compounds in its class.[1][3] The

demonstration of anti-seizure activity in multiple preclinical models and evidence of CNS target engagement in humans are significant milestones.[1][12][13]

While **TRV045** did not show a significant effect on epileptogenesis in a preliminary study, its potential as an anti-seizure therapeutic remains strong.[1] Further studies are warranted to fully elucidate its mechanism of action, particularly its anti-inflammatory and potential disease-modifying effects, and to establish its efficacy and safety in patient populations. The unique profile of **TRV045** holds the promise of a new and differentiated therapeutic option for individuals with epilepsy.[1] **TRV045** is an investigational product and has not been approved by the FDA.[1][2][3][4][6][7][11][13]

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